1-(3-bromophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
1-(3-BROMOPHENYL)-4-(3-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of furo[3,4-b]pyridines This compound is characterized by the presence of bromophenyl and methoxyphenyl groups attached to a furo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-BROMOPHENYL)-4-(3-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Furo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furan derivatives under acidic or basic conditions.
Introduction of Bromophenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using bromobenzene and methoxybenzene as starting materials. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate these reactions.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the bromophenyl and methoxyphenyl groups to the furo[3,4-b]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-BROMOPHENYL)-4-(3-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Phenyl derivatives
Substitution: Substituted furo[3,4-b]pyridine derivatives
Scientific Research Applications
1-(3-BROMOPHENYL)-4-(3-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(3-BROMOPHENYL)-4-(3-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1-(3-BROMOPHENYL)-4-(3-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can be compared with other similar compounds, such as:
1-(3-BROMOPHENYL)-4-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(3-METHOXYPHENYL)-4-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE: Lacks the bromine atom, which may influence its chemical properties and interactions.
The uniqueness of 1-(3-BROMOPHENYL)-4-(3-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE lies in its combination of bromophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16BrNO4 |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-(3-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H16BrNO4/c1-25-15-7-2-4-12(8-15)16-10-18(23)22(14-6-3-5-13(21)9-14)17-11-26-20(24)19(16)17/h2-9,16H,10-11H2,1H3 |
InChI Key |
HKAQMHCCMJRZGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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